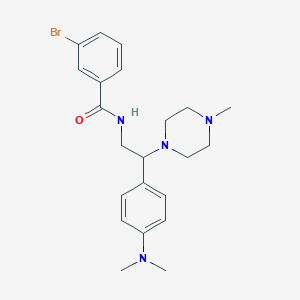

3-bromo-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide

Description

The compound 3-bromo-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide features a benzamide core substituted with a bromine atom at the 3-position. Its nitrogen atom is functionalized with a branched ethyl group bearing two distinct substituents: a 4-(dimethylamino)phenyl group and a 4-methylpiperazinyl moiety. While direct pharmacological data for this compound are unavailable in the provided evidence, insights can be drawn from structurally related analogs.

Properties

IUPAC Name |

3-bromo-N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29BrN4O/c1-25(2)20-9-7-17(8-10-20)21(27-13-11-26(3)12-14-27)16-24-22(28)18-5-4-6-19(23)15-18/h4-10,15,21H,11-14,16H2,1-3H3,(H,24,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWGYGMRJPDVXDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C2=CC(=CC=C2)Br)C3=CC=C(C=C3)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-bromo-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide, with the CAS number 946218-20-8, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-bromo-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is C22H29BrN4O, with a molecular weight of 445.4 g/mol. The compound features a bromine atom at the 3-position of the benzamide ring and a dimethylamino group attached to a phenyl ring, which is further substituted with a piperazine moiety.

| Property | Value |

|---|---|

| Molecular Formula | C22H29BrN4O |

| Molecular Weight | 445.4 g/mol |

| CAS Number | 946218-20-8 |

Anticancer Activity

Recent studies have indicated that compounds similar to 3-bromo-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of benzamide have shown promising results in inhibiting the growth of human promyelotic leukemia HL-60 cells, with some compounds demonstrating activity twice as high as standard anticancer agents like dopamine .

Mechanism of Action

The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit key signaling pathways involved in cell proliferation. The presence of the dimethylamino group enhances lipophilicity, facilitating better cell membrane penetration and subsequent biological activity.

G Protein-Coupled Receptor (GPCR) Modulation

Compounds with similar structures have been studied for their interactions with GPCRs, which are critical in various physiological processes. The modulation of GPCRs can lead to alterations in intracellular signaling pathways, affecting cellular responses such as proliferation and apoptosis .

Study on Cytotoxicity

A study published in PubMed highlighted that certain benzamide derivatives exhibited significant cytotoxic effects on HL-60 cells. In this study, compounds were tested for their ability to produce reactive oxygen species (ROS), which are known to play a role in inducing cell death . The findings suggested that structural modifications could enhance the cytotoxic potential of benzamide derivatives.

Inhibition of Multidrug Resistance (MDR)

Another crucial aspect of the biological activity of benzamide derivatives is their potential to inhibit P-glycoprotein (Pgp), a key player in multidrug resistance in cancer therapy. Compounds structurally related to 3-bromo-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide have shown efficacy in reversing MDR by inhibiting Pgp-mediated drug efflux .

Structure-Activity Relationship (SAR)

The biological activity of 3-bromo-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide can be influenced by its structural components:

- Bromine Substitution : The presence of bromine at the 3-position enhances lipophilicity and may contribute to improved receptor binding.

- Dimethylamino Group : This moiety increases basicity and solubility, facilitating interaction with biological targets.

- Piperazine Ring : Known for its role in enhancing binding affinity to various receptors, this structure can also influence pharmacokinetics.

Comparison with Similar Compounds

Structural and Functional Group Analysis

4-Bromo-N-(2-nitrophenyl)benzamide ()

- Structural Differences : The bromine is at the 4-position of the benzamide, and the N-substituent is a 2-nitrophenyl group.

- Crystallography : The title compound in exhibits two molecules per asymmetric unit, stabilized by halogen interactions and hydrogen bonding .

3-Bromo-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide ()

- Structural Similarities : Shares the 3-bromobenzamide core and a 4-methylpiperazinyl group.

- Key Difference: Lacks the ethyl linker and dimethylaminophenyl substituent, reducing steric bulk and conformational flexibility.

- Pharmacological Relevance : Piperazine derivatives are often explored for CNS activity; this analog’s simplified structure may offer insights into piperazine positioning .

N-(4-Bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide ()

- Structural Features : Piperazine linked via an acetamide to a brominated phenyl group.

4-(3-Bromophenoxy)-N-[(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]benzamide ()

- Complexity: Incorporates a phenoxy-piperazine hybrid structure.

- Functional Impact: The phenoxy group may enhance π-π stacking interactions, while the stereochemistry (S-configuration) could influence receptor selectivity .

Comparison with and

- : Uses 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, highlighting the role of directing groups (N,O-bidentate) in metal-catalyzed reactions .

- : Employs 2-nitroaniline, underscoring nitro groups as precursors for further functionalization .

Spectroscopic and Crystallographic Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.